{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
Description
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]acetic acid |
InChI |
InChI=1S/C20H18O5/c1-12-5-3-4-6-14(12)11-24-15-7-8-16-13(2)17(10-19(21)22)20(23)25-18(16)9-15/h3-9H,10-11H2,1-2H3,(H,21,22) |
InChI Key |
YHDQWYVHWWBGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Pechmann condensation involves the acid-catalyzed cyclization of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate. Concentrated sulfuric acid acts as both a catalyst and dehydrating agent. The reaction proceeds as follows:
-
Activation : Protonation of the carbonyl group in ethyl acetoacetate enhances electrophilicity.
-
Electrophilic Substitution : Resorcinol undergoes substitution at the para position relative to one hydroxyl group.
-
Cyclization and Lactonization : Intramolecular esterification forms the coumarin core3.
Typical Procedure
-
Reagents : Resorcinol (37 g), ethyl acetoacetate (45 mL), concentrated H₂SO₄ (150 mL).
-
Conditions :
Key Data
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 192°C |
| Molecular Formula | C₁₀H₈O₃ |
Alkylation of the 7-Hydroxy Group: Introduction of the 2-Methylbenzyl Ether
The 7-hydroxy group of the coumarin core is functionalized with a 2-methylbenzyl moiety via Williamson ether synthesis , enabling the installation of the (2-methylbenzyl)oxy substituent.
Reaction Optimization
-
Base Selection : Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the phenolic hydroxyl group.
-
Electrophile : 2-Methylbenzyl bromide or chloride serves as the alkylating agent.
-
Solvent : DMF or acetone under reflux ensures efficient nucleophilic substitution.
Procedure
-
Reagents : 7-Hydroxy-4-methylcoumarin (10 mmol), 2-methylbenzyl bromide (12 mmol), K₂CO₃ (15 mmol), DMF (50 mL).
-
Conditions :
-
Reflux at 80–100°C for 6–8 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
-
Key Data
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purification Method | Silica gel chromatography (hexane:ethyl acetate, 3:1) |
| Parameter | Value |
|---|---|
| Overall Yield | 50–55% |
Method B: Knoevenagel Condensation
-
Reagents : Malonic acid, piperidine catalyst.
-
Conditions :
Alternative Synthetic Routes and Optimization Strategies
Route 1: One-Pot Tandem Reactions
Combining Pechmann condensation and alkylation in a single pot reduces purification steps. However, yields are lower (60–65%) due to competing side reactions.
Route 2: Enzymatic Hydrolysis
Using lipases or esterases for selective hydrolysis of ester intermediates improves regioselectivity but requires specialized biocatalysts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pechmann + Williamson | High reproducibility | Multi-step purification | 70–75% |
| Knoevenagel | Fewer steps | Requires harsh conditions | 50–55% |
| One-Pot Tandem | Reduced time | Lower yields | 60–65% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the chromen-2-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield carboxylic acids, while reduction of the chromen-2-one core can produce dihydrocoumarins.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Antioxidant Properties : The structural similarity to naturally occurring antioxidants may confer protective effects against oxidative stress.
- Anti-inflammatory Effects : Research indicates potential interactions with enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents.
Applications in Research
The compound's unique properties lead to several applications across different fields:
Medicinal Chemistry
- Drug Development : Due to its multi-target interactions, it is being explored for the development of new pharmaceuticals aimed at treating inflammatory conditions and infections.
- Bioactivity Studies : Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects, potentially leading to novel therapeutic strategies.
Synthetic Organic Chemistry
- Intermediate in Synthesis : The compound serves as an important intermediate for synthesizing more complex molecules, allowing chemists to explore new chemical entities with enhanced properties.
- Functionalization Opportunities : Its reactive sites make it suitable for further modifications, enabling the creation of derivatives with tailored biological activities.
-
Anti-inflammatory Activity : A study demonstrated that derivatives of chromenone exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid could possess similar properties.
"Preliminary findings suggest that its biological effects may be mediated through specific molecular targets, such as enzymes involved in inflammatory processes" .
- Antimicrobial Efficacy : Research on structurally related compounds has shown promising results against various pathogens, indicating potential for developing new antimicrobial agents based on this compound's structure.
Mechanism of Action
The mechanism by which {4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid exerts its effects involves the inhibition of specific enzymes and pathways. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the coumarin core, which influence reactivity, solubility, and biological activity. Key comparisons include:
Key Observations :
- Electron-Withdrawing Effects : Chlorine (e.g., in ) increases electrophilicity, which may enhance reactivity in nucleophilic environments.
- Synthetic Yields : Furocoumarin derivatives achieved 74% yields via optimized multicomponent reactions, suggesting scalable routes for analogs .
Antimicrobial Activity:
- Pyrazole and oxadiazole hybrids (e.g., 4-methyl-7-(2-oxo-2-(5-substitutedthio)-1,3,4-oxadiazol-2-yl)ethoxy coumarins) showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- The benzyl group in the target compound may synergize with the acetic acid moiety to disrupt microbial membranes, though direct data are lacking.
Antioxidant Activity:
- Schiff base derivatives (e.g., 7-(arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl acetic acids) demonstrated DPPH radical scavenging (IC₅₀: 12–45 µM), with dihydroxyphenyl substituents showing the highest activity .
- The 2-methylbenzyl group’s steric bulk may reduce antioxidant efficacy compared to hydroxylated analogs.
Anti-inflammatory and Analgesic Potential:
- Hydrazide derivatives (e.g., (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazides) reduced carrageenan-induced paw edema by 40–60% in rodent models .
Biological Activity
{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its complex structure, characterized by a chromen-2-one core with a methyl group, a benzyl ether, and an acetic acid moiety, positions it as a compound of significant interest in biological and pharmaceutical research. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent studies.
The molecular formula of this compound is C₁₈H₁₈O₃, with an approximate molecular weight of 286.34 g/mol. The compound's unique structural features may enhance its biological activity compared to other similar compounds.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, primarily attributed to its structural similarities with naturally occurring bioactive compounds. Notable activities include:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models.
- Antioxidant Properties : It may act as a free radical scavenger, contributing to cellular protection against oxidative stress.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Research indicates that the biological effects of this compound may be mediated through specific molecular targets:
- Inhibition of MAPK and NF-kB Signaling Pathways : These pathways are crucial in regulating inflammatory responses. The compound may suppress the activation of these pathways, thereby reducing inflammation and cytokine release .
- Interaction with Enzymes : The compound's structure allows for potential interactions with enzymes involved in oxidative stress and inflammation, enhancing its therapeutic profile.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid | C₁₁H₉N₁O₃ | Antimicrobial |
| 2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid | C₁₂H₁₀O₄ | Antioxidant |
| 7-Hydroxycoumarin | C₉H₆O₃ | Anticoagulant |
| 4-Methylcoumarin | C₉H₈O | Antimicrobial |
The unique combination of functional groups in this compound may enhance its multi-target interactions compared to these similar compounds.
Case Studies
Several studies have investigated the biological activity of related coumarin derivatives:
- Anti-inflammatory Study : A study demonstrated that a derivative of coumarin could reduce IL-6 and TNF-alpha levels in LPS-induced RAW264.7 macrophages by blocking NF-kB signaling pathways .
- Antioxidant Evaluation : Research on 7-hydroxycoumarin derivatives showed significant radical scavenging properties, indicating potential for developing antioxidant therapies .
Q & A
Q. What are the standard synthetic routes for synthesizing {4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid and its derivatives?
The synthesis typically involves multi-step organic reactions. For coumarin-based derivatives, a common approach includes:
- Etherification : Introducing substituents via nucleophilic substitution, e.g., reacting 7-hydroxycoumarin with 2-methylbenzyl bromide under basic conditions.
- Acetic acid side-chain incorporation : Using bromoacetic acid or ester derivatives for alkylation at the 3-position of the coumarin core.
- Hydrazide/Schiff base formation : As demonstrated in related coumarin derivatives, hydrazide intermediates can be synthesized by reacting esters with hydrazine hydrate, followed by condensation with aldehydes to form Schiff bases . Key parameters include solvent choice (e.g., methanol, acetic acid), temperature control, and catalysts like ZnCl₂ for cyclocondensation .
Q. How can the structure of this compound be confirmed experimentally?
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly for the coumarin core and substituents.
- X-ray crystallography : Single-crystal diffraction data refined using programs like SHELXL or WinGX to resolve bond lengths, angles, and packing arrangements .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95%) and retention time matching against standards .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens include:
- MTT assay : To test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or kinase activity, depending on target hypotheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity for etherification steps.
- Catalyst selection : Anhydrous ZnCl₂ improves cyclocondensation efficiency in thiazolidinone derivatives .
- Temperature gradients : Reflux conditions for faster kinetics vs. room temperature for selectivity in Schiff base formation .
- In-line monitoring : Use HPLC or TLC to track intermediate formation and minimize side products .
Q. How should researchers address contradictions in crystallographic data refinement?
Discrepancies in anisotropic displacement parameters or residual electron density may arise due to:
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
SAR exploration includes:
- Derivatization : Modifying the 2-methylbenzyloxy group (e.g., halogenation, methoxy substitution) to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Swapping the acetic acid moiety with sulfonamide or hydrazide groups to alter pharmacokinetics .
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets like kinases or DNA topoisomerases .
Q. How can researchers validate target engagement in biological systems?
Advanced methods include:
- Surface plasmon resonance (SPR) : Direct measurement of binding kinetics to purified enzymes/receptors .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates or live cells under thermal stress.
- CRISPR knockouts : Compare activity in wild-type vs. target gene-edited cell lines to establish specificity .
Data Analysis and Methodological Considerations
Q. What computational tools are recommended for modeling its interactions with biological targets?
- Molecular dynamics (MD) : GROMACS or AMBER for simulating ligand-protein stability over time.
- Density functional theory (DFT) : Gaussian 09 to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Crystallographic software : Olex2 or Coot for real-time refinement and validation of ligand-fitting into electron density maps .
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Strict QC protocols : NMR/MS purity checks and HPLC chromatogram alignment for each batch .
- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-experimental variability .
- Replicate experiments : Triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
